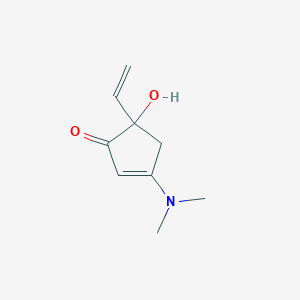
Zampanolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zampanolide is a natural product found in Cacospongia mycofijiensis with data available.
Aplicaciones Científicas De Investigación
Microtubule-Stabilizing Activity
Zampanolide, a 20-membered macrolide from a Tongan marine sponge, exhibits potent microtubule-stabilizing activity. It is notable for its ability to stabilize microtubules and block cells in the G(2)/M phase of the cell cycle. This compound shows cytotoxicity in the low nanomolar range and induces microtubule bundles in cells, leading to tubulin assembly both in cells and in purified tubulin preparations. Interestingly, zampanolide is not a substrate for the P-glycoprotein drug efflux pump, highlighting its potential in overcoming drug resistance mechanisms (Field et al., 2009).
Anticancer Potential
Research has identified zampanolide and its structural relative, dactylolide, as promising new tubulin-assembly agents with significant anticancer potential. The cytotoxicity of zampanolide towards various cancer cell lines and its mechanism of action as a tubulin-assembly agent position it as a candidate for new anticancer drugs (Chen & Kingston, 2014).
Activity in Resistant Cancer Cells
Zampanolide has demonstrated potent activity in mammalian cells, including the ability to inhibit cell migration. It is not susceptible to single amino acid mutations at the taxoid site of β-tubulin, suggesting its effectiveness even in drug-resistant cancer cells. Zampanolide's resistance to mutation-induced ineffectiveness, combined with its inhibition of cell growth in paclitaxel and epothilone resistant cells, underlines its potential as a therapeutic agent (Field et al., 2017).
Synthesis and Derivatives
The chemical structure of zampanolide, which involves covalent binding to β-tubulin, distinguishes it from other microtubule-stabilizing agents. Attempts have been made to synthesize zampanolide and its mimics, focusing on modifying its chemically fragile side chain to enhance drug-like properties and stability. This includes the design of bioisosteres and streamlined synthetic approaches for the construction of zampanolide mimics (Chen et al., 2020).
Propiedades
Nombre del producto |
Zampanolide |
|---|---|
Fórmula molecular |
C29H37NO6 |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
(2Z,4E)-N-[(S)-[(1S,2E,5S,8E,10Z,14E,17S)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C29H37NO6/c1-5-6-7-13-27(32)30-29(34)26-19-22(4)18-25-17-21(3)16-24(35-25)12-9-11-23(31)15-20(2)10-8-14-28(33)36-26/h5-11,13-14,18,24-26,29,34H,3,12,15-17,19H2,1-2,4H3,(H,30,32)/b6-5+,11-9+,13-7-,14-8+,20-10-,22-18+/t24-,25-,26-,29-/m0/s1 |
Clave InChI |
NJZJMJVVSZTAGX-UFYKQBJPSA-N |
SMILES isomérico |
C/C=C/C=C\C(=O)N[C@H]([C@@H]1C/C(=C/[C@@H]2CC(=C)C[C@@H](O2)C/C=C/C(=O)C/C(=C\C=C\C(=O)O1)/C)/C)O |
SMILES canónico |
CC=CC=CC(=O)NC(C1CC(=CC2CC(=C)CC(O2)CC=CC(=O)CC(=CC=CC(=O)O1)C)C)O |
Sinónimos |
(+)-zampanolide zampanolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



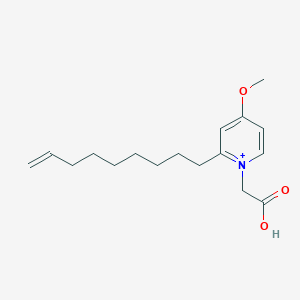
![4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline](/img/structure/B1247467.png)

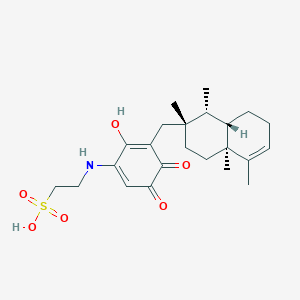

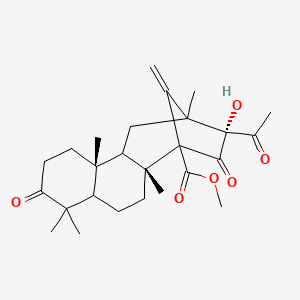



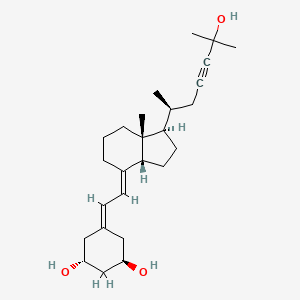
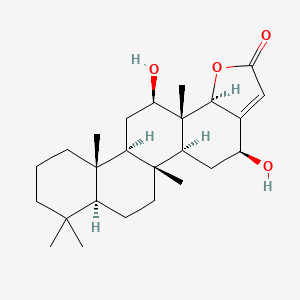
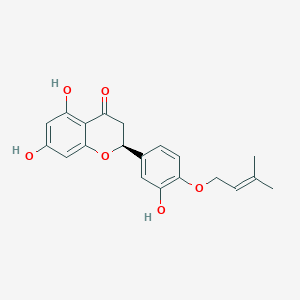
![5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one](/img/structure/B1247488.png)
